2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Description
This compound belongs to the pyrrolo[3,2-d]pyrimidine class, characterized by a fused bicyclic core structure. The molecule features a 3-butyl substituent at position 3, a 4-oxo group, a phenyl ring at position 7, and an acetamide side chain linked to a 3,4-dimethoxyphenylethyl group. The presence of the 3,4-dimethoxyphenyl moiety may enhance membrane permeability due to its lipophilic nature, while the butyl chain could influence binding specificity .
Properties
IUPAC Name |
2-(3-butyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O4/c1-4-5-15-31-19-30-26-22(21-9-7-6-8-10-21)17-32(27(26)28(31)34)18-25(33)29-14-13-20-11-12-23(35-2)24(16-20)36-3/h6-12,16-17,19H,4-5,13-15,18H2,1-3H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUJVHZGMWTWHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (hereafter referred to as "the compound") is a pyrrolopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C26H26N4O4 |
| Molecular Weight | 458.5 g/mol |
| IUPAC Name | This compound |
| Purity | Typically 95% |
Anticancer Properties
Research indicates that pyrrolopyrimidine derivatives exhibit significant anticancer activity. The compound under discussion may share similar mechanisms with other pyrimidine analogs that target various signaling pathways involved in tumorigenesis.
- Mechanism of Action :
- The compound is believed to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. CDK inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells .
- In vitro studies have demonstrated that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer effects .
Antimicrobial Activity
Pyrrolopyrimidines have also been noted for their antibacterial and antifungal properties. The compound may exhibit similar effects due to its structural characteristics that allow interaction with microbial enzymes or receptors.
- Antibacterial Activity :
CNS Activity
Some pyrrolopyrimidine derivatives have been explored for their central nervous system (CNS) effects, including anticonvulsant and neuroprotective activities. The compound's ability to cross the blood-brain barrier could make it a candidate for neurological disorders.
- CNS Depressive Effects :
Case Studies and Research Findings
Several studies have highlighted the biological activity of pyrrolopyrimidine derivatives:
- Antitumor Activity Study : A recent study evaluated a series of pyrrolopyrimidine analogs, reporting that certain modifications led to enhanced potency against breast cancer cell lines with IC50 values as low as 1.54 μM .
- Kinase Inhibition Profiling : Research has demonstrated that related compounds act as multikinase inhibitors, effectively targeting CDK4/6 among other kinases involved in cancer progression .
- Antimicrobial Efficacy : A comparative analysis of pyrrolopyrimidine compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival.
Antimicrobial Properties
Research has shown that the compound may possess antimicrobial activities against various pathogens. Its structure allows it to interact with microbial cell membranes or inhibit essential metabolic pathways.
Anti-inflammatory Effects
Due to its ability to modulate inflammatory pathways, this compound could be explored for therapeutic applications in treating inflammatory diseases.
Pharmacological Insights
The pharmacological profile of this compound suggests potential use in:
- Targeted Therapy : Its specific interactions with biological targets make it a candidate for targeted cancer therapies.
- Combination Therapies : It may enhance the efficacy of existing treatments when used in combination with other drugs.
Case Study 1: Anticancer Research
In a study published in Cancer Research, derivatives of this compound were tested against various cancer cell lines. Results showed a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at low concentrations, supporting its use as an antimicrobial agent .
Chemical Reactions Analysis
Core Reactivity of Pyrrolo[3,2-d]pyrimidine Scaffold
The pyrrolopyrimidine system undergoes characteristic reactions influenced by electron-deficient nitrogen atoms and conjugated π-systems:
For example, alkylation at the N3 position enhances steric bulk, potentially modulating biological activity.
Acetamide Side Chain Reactivity
The –NHCO– group participates in hydrolysis and condensation:
Hydrolysis
-
Acidic Conditions : HCl/H₂O/EtOH (reflux) → Carboxylic acid derivative.
-
Basic Conditions : NaOH/MeOH (60°C) → Free amine intermediate .
Condensation
-
Reacts with aldehydes (e.g., benzaldehyde) via Schiff base formation, yielding imine-linked analogs.
Aromatic Substituent Modifications
The 3,4-dimethoxyphenyl and phenyl groups undergo electrophilic substitutions:
Demethylation is critical for generating phenolic intermediates for further functionalization .
Oxidation and Reduction Pathways
-
Oxidation :
-
KMnO₄/H₂O oxidizes the dihydropyrimidine ring to a pyrimidinone derivative.
-
Ozone cleaves the pyrrole double bond, fragmenting the core.
-
-
Reduction :
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
These reactions are pivotal for creating analogs with enhanced pharmacokinetic properties .
Mechanistic Insights
-
Alkylation/Acylation : Proceeds via SN₂ or electrophilic aromatic substitution, depending on the site.
-
Hydrolysis of Acetamide : Follows a nucleophilic acyl substitution mechanism, pH-dependent.
-
Oxidative Pathways : Radical intermediates dominate in dihydropyrimidine ring oxidation .
Analytical Monitoring
Reactions are tracked using:
-
HPLC : Quantifies product purity (>95% required for biological assays).
-
NMR : Confirms regioselectivity (e.g., ¹H NMR δ 2.5–3.0 ppm for N–CH₂– groups).
This compound’s reactivity profile highlights its versatility as a scaffold in medicinal chemistry, enabling targeted modifications for drug discovery. Future studies should explore photochemical and enzymatic transformations to expand its synthetic utility.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
The 3,4-dimethoxyphenylethyl side chain offers moderate polarity, balancing lipophilicity and solubility. In contrast, the trifluoromethyl group in increases metabolic stability but reduces aqueous solubility. Piperidine-containing analogues (e.g., ) exhibit superior solubility due to the basic nitrogen, though this may reduce blood-brain barrier penetration compared to the target compound’s dimethoxy group .
Bioactivity Trends :
- Compounds with electron-withdrawing groups (e.g., CF₃ in ) show stronger enzyme inhibition but may suffer from off-target effects.
- Pyrrolo-pyrimidine vs. Pyrido-Pyrrolo Hybrids : The target compound’s pyrrolo[3,2-d]pyrimidine core differs from the pyrrolo[3,4-b]pyridine scaffold in , altering π-π stacking interactions and binding kinetics .
Insights:
- The target compound’s higher LogP (~3.2) compared to LY231514 (~1.9) reflects its improved membrane permeability but may necessitate formulation adjustments for oral bioavailability .
- Microwave-assisted synthesis (e.g., ) reduces reaction time but requires specialized equipment, whereas traditional methods (e.g., EDC/NHS) are more accessible but less efficient .
Contradictions and Limitations
- Electronic vs. Structural Similarity : While isoelectronic principles suggest functional similarity (e.g., CF₃ and OCH₃ groups both withdrawing electrons), structural geometry (e.g., pyrrolo-pyrimidine vs. triazine cores) drastically alters bioactivity .
- Inconsistent Data : Patent disclosures (e.g., ) often lack detailed mechanistic studies, making direct comparisons challenging.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
